molecular formula C22H21F3N2O3 B6027193 N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

Numéro de catalogue B6027193
Poids moléculaire: 418.4 g/mol
Clé InChI: ZSOBCWAOIQLCMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are widely used in cancer research due to their ability to target specific signaling pathways that are frequently dysregulated in cancer cells.

Mécanisme D'action

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide inhibits the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK leads to the downregulation of several downstream signaling pathways, including the NF-κB and AKT pathways, which are important for cell survival and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide is its specificity for BTK, which makes it an attractive target for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use. In addition, further studies are needed to determine the optimal dosage and treatment schedule for this compound.

Orientations Futures

There are several potential future directions for the use of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide in cancer therapy. One potential direction is the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K pathway. Another potential direction is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, further studies are needed to determine the optimal dosage and treatment schedule for this compound, as well as its potential use in other types of cancer.

Méthodes De Synthèse

The synthesis of N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide is a multistep process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of 4-acetylphenylhydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine-1-carboxylic acid to yield this compound. The final product is purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to induce apoptosis in B-cell malignancies, making it an attractive target for cancer therapy.

Propriétés

IUPAC Name

N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c1-14(28)15-6-10-19(11-7-15)26-21(30)27-12-2-3-17(13-27)20(29)16-4-8-18(9-5-16)22(23,24)25/h4-11,17H,2-3,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOBCWAOIQLCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.